molecular formula C15H14O4 B184704 4,4'-Dimethoxy-biphenyl-2-carboxylic acid CAS No. 42523-25-1

4,4'-Dimethoxy-biphenyl-2-carboxylic acid

Cat. No.: B184704
CAS No.: 42523-25-1
M. Wt: 258.27 g/mol
InChI Key: GVQXUOINNLFQDI-UHFFFAOYSA-N
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Description

4,4’-Dimethoxy-biphenyl-2-carboxylic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of biphenyl, featuring two methoxy groups attached to the 4 and 4’ positions and a carboxylic acid group at the 2 position.

Mechanism of Action

Mode of Action

It’s known that carboxylic acids can form hydrogen bonds with their targets, which can lead to changes in the target’s function . The presence of the methoxy groups may also influence the compound’s interactions with its targets.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Dimethoxy-biphenyl-2-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 4,4’-dimethoxybiphenyl with carbon dioxide under high pressure and temperature in the presence of a suitable catalyst. Another method includes the oxidation of 4,4’-dimethoxybiphenyl-2-methyl with potassium permanganate in an alkaline medium .

Industrial Production Methods

Industrial production of 4,4’-Dimethoxy-biphenyl-2-carboxylic acid typically involves large-scale oxidation reactions using robust and efficient catalysts. The process is optimized to ensure high yield and purity of the final product, making it suitable for various commercial applications .

Chemical Reactions Analysis

Types of Reactions

4,4’-Dimethoxy-biphenyl-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various biphenyl derivatives with different functional groups, which can be used in further synthetic applications .

Scientific Research Applications

4,4’-Dimethoxy-biphenyl-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Dimethoxy-biphenyl-2-carboxylic acid is unique due to the presence of both methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

5-methoxy-2-(4-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-18-11-5-3-10(4-6-11)13-8-7-12(19-2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQXUOINNLFQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366173
Record name 4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42523-25-1
Record name 4,4'-Dimethoxy-biphenyl-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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